molecular formula C12H11N5O3 B5507597 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B5507597
M. Wt: 273.25 g/mol
InChI Key: QLJHWGZIPMJSLF-UHFFFAOYSA-N
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Description

4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound featuring two oxadiazole rings and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

    Formation of the 1,2,5-Oxadiazole Ring: This step often involves the reaction of amidoximes with carboxylic acids or their derivatives.

    Coupling of the Rings: The final step involves coupling the two oxadiazole rings through a suitable linker, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole rings, potentially opening them to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound is investigated for its potential antimicrobial and antifungal properties. The presence of oxadiazole rings, known for their bioactivity, makes it a candidate for drug development.

Medicine

In medicine, research focuses on its potential as a therapeutic agent. The compound’s structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infections.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics, useful in fields like electronics and materials science.

Mechanism of Action

The mechanism of action of 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole rings can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-ethoxyphenyl)-1,2,4-oxadiazole
  • 1,2,5-oxadiazole derivatives
  • Other oxadiazole-based compounds

Uniqueness

What sets 4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine apart is the combination of two oxadiazole rings with an ethoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-2-18-8-6-4-3-5-7(8)12-14-11(17-19-12)9-10(13)16-20-15-9/h3-6H,2H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJHWGZIPMJSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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